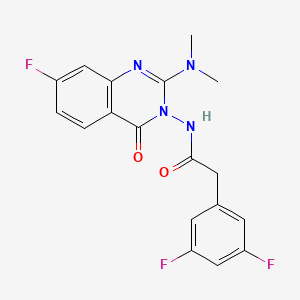
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those that require carbamate functional groups for their activity.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mecanismo De Acción
The mechanism of action of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and pharmaceuticals.
Comparación Con Compuestos Similares
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Comparison: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)14-9(15)7-8-13-10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,13,16)(H,14,15) |
Clave InChI |
XEGJFNPJUVWNGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)





![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

